3-Acetyl-4,5-dimethyl-5-hydroxy-1,5-dihydro-2h-pyrrol-2-one
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Overview
Description
3-Acetyl-4,5-dimethyl-5-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic organic compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4,5-dimethyl-5-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves a multi-step process. One common method includes the condensation of 3-methyl-4-hydroxy-2-butenolide with an appropriate acetylating agent under acidic conditions. The reaction is carried out in a solvent such as water or an organic solvent, with triflic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4,5-dimethyl-5-hydroxy-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Acetyl-4,5-dimethyl-5-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetyl-4,5-dimethyl-5-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one: Known for its aroma and flavor properties.
3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one: An important building block for antidiabetic drugs.
Uniqueness
3-Acetyl-4,5-dimethyl-5-hydroxy-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific acetyl and hydroxy functional groups, which confer distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
3-acetyl-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-4-6(5(2)10)7(11)9-8(4,3)12/h12H,1-3H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZJIJWGYQXKFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC1(C)O)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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